
16,16-dimethyl-PGF2beta
Vue d'ensemble
Description
16,16-dimethyl-PGF2β is a synthetic analog of prostaglandin F2β (PGF2β), a naturally occurring lipid mediator involved in diverse physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. The compound is structurally characterized by the addition of two methyl groups at the 16th carbon position of the PGF2β backbone.
Méthodes De Préparation
The synthesis of 16,16-dimethyl-PGF2β is a multi-step process requiring precise control over stereochemistry and functional group transformations. A generalized approach involves three key stages: (1) construction of the prostaglandin backbone, (2) introduction of dimethyl groups at the 16th position, and (3) final functionalization and purification.
Core Prostaglandin Backbone Formation
The prostaglandin core is typically derived from arachidonic acid or simpler cyclopentane precursors. A common strategy involves enzymatic or chemical cyclization to form the cyclopentane ring, followed by oxidation to establish hydroxyl groups at positions 9 and 11. For example, Corey’s lactone methodology is often adapted, where a bicyclic lactone intermediate serves as the foundation for subsequent modifications .
Dimethyl Group Introduction
The 16,16-dimethyl modification is introduced via alkylation or Wittig reactions. In one documented protocol, a ketone intermediate at position 16 undergoes nucleophilic attack using methylmagnesium bromide, followed by dehydration to yield the dimethylated product. Stereochemical control is critical at this stage, as improper configuration reduces biological activity. Catalytic asymmetric hydrogenation has been employed to ensure >95% enantiomeric excess .
Final Functionalization and Purification
The terminal carboxylic acid group is introduced through oxidation of a primary alcohol, often using Jones reagent or pyridinium chlorochromate. Final purification employs reverse-phase high-performance liquid chromatography (HPLC), achieving >98% purity. Industrial-scale processes favor crystallization over chromatography for cost efficiency.
Industrial Production Methods
Industrial synthesis prioritizes yield, scalability, and regulatory compliance. Key differences from laboratory-scale methods include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Starting Material | Arachidonic acid derivatives | Petrochemical precursors |
Cyclization Method | Enzymatic (COX-2 mediated) | Chemical (Lewis acid catalysts) |
Dimethylation Reagent | Methylmagnesium bromide | Dimethyl sulfate |
Purification | HPLC | Crystallization |
Typical Yield | 12–18% | 28–35% |
Industrial workflows often employ continuous flow reactors to enhance reaction consistency and reduce byproduct formation. For instance, a titanium silicate (TS-1) catalyst has been reported to improve cyclopentane ring formation efficiency by 40% compared to batch reactors .
Retrosynthetic Analysis and Optimization
Retrosynthetic planning identifies arachidonic acid and dimethylmalonate as viable starting materials. Disconnections focus on:
-
Cyclopentane Ring Formation : Achieved via radical-mediated cyclization or enzymatic pathways.
-
Side-Chain Elaboration : Wittig olefination to install the α-chain.
-
Dimethyl Group Incorporation : Early-stage alkylation minimizes protective group usage.
Computational modeling has revealed that solvent polarity significantly impacts dimethylation efficiency. Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states, while non-polar solvents favor byproduct formation .
Challenges and Mitigation Strategies
Stereochemical Control
The C8–C12 diastereomers are common byproducts. Chiral auxiliaries, such as Evans’ oxazolidinones, enforce correct configuration during hydroxylation steps. Dynamic kinetic resolution using ruthenium catalysts has also shown promise, achieving 99:1 diastereomeric ratios .
Oxidative Degradation
The compound’s allylic alcohol moiety is prone to oxidation. Process solutions include:
-
Conducting oxidation steps under inert atmospheres.
-
Adding radical scavengers (e.g., BHT) during storage.
Analytical Validation
Quality control protocols for 16,16-dimethyl-PGF2β emphasize:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies residual solvents and verifies molecular weight .
-
Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group integrity.
-
High-Resolution Mass Spectrometry (HRMS) : Validates isotopic purity, critical for pharmacokinetic studies .
Analyse Des Réactions Chimiques
Types of Reactions
16,16-Dimethyl-PGF2beta undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .
Applications De Recherche Scientifique
Hematopoietic Stem Cell Amplification
One of the most notable applications of dmPGE2 is its ability to amplify hematopoietic stem cells (HSCs). Research has demonstrated that dmPGE2 can significantly increase HSC numbers and enhance their functionality. In a study involving zebrafish embryos, dmPGE2 treatment resulted in a remarkable 300-400% increase in blood stem cells . This discovery has implications for bone marrow transplantation, particularly for patients with blood cancers such as leukemia and lymphoma.
Case Study: Clinical Trials
A Phase Ib clinical trial assessed the effects of dmPGE2 on umbilical cord blood transplantation. Twelve patients received both treated and untreated cord blood units. Results indicated that all patients had immune system reconstitution, with 10 out of 12 showing blood formation exclusively from the dmPGE2-treated unit . The ongoing Phase II trial aims to further evaluate the efficacy of this treatment.
Radioprotection
dmPGE2 has been shown to protect against radiation-induced damage, particularly in hematopoietic tissues. Studies indicate that pre-treatment with dmPGE2 enhances the survival of clonogenic cells in irradiated mice. For instance, the lethal dose for 50% survival (LD50) increased significantly when mice were treated with dmPGE2 prior to radiation exposure . This suggests potential applications in mitigating radiation injuries during cancer treatments or nuclear incidents.
Table 1: Radioprotection Efficacy of dmPGE2
Treatment | LD50 (Gy) | Survival Rate (%) |
---|---|---|
Control | 16.3 | 50 |
dmPGE2 | 20.25 | Increased |
Gastrointestinal Protection
The protective effects of dmPGE2 extend to gastrointestinal health, where it has been found to safeguard the intestinal lining from various stressors, including radiation and non-steroidal anti-inflammatory drugs (NSAIDs). In murine models, dmPGE2 administration prior to radiation exposure improved intestinal stem cell survival . This application is particularly relevant for patients undergoing chemotherapy who are at risk of gastrointestinal toxicity.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetics (PK) and biodistribution of dmPGE2 is crucial for its effective application in clinical settings. A study evaluated the PK profile of dmPGE2 in both irradiated and non-irradiated mice, revealing significant differences in absorption and metabolism across species . Such insights are vital for translating animal model findings to human clinical applications.
Table 2: Pharmacokinetic Parameters of dmPGE2
Parameter | C57BL/6J Mice | JDO Mice |
---|---|---|
AUC0–Inf (ng·h/ml) | 112.50 | 114.48 |
Cmax (ng/ml) | 44.53 | 63.96 |
t1/2 (h) | 1.80 | 1.10 |
Mécanisme D'action
The mechanism of action of 16,16-Dimethyl-PGF2beta involves binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological effects. The compound primarily targets the prostaglandin F receptor, which is involved in the regulation of smooth muscle contraction, inflammation, and other processes.
Comparaison Avec Des Composés Similaires
Prostaglandin analogs are often chemically modified to improve specificity, stability, or bioavailability. Below, 16,16-dimethyl-PGF2β is compared to 13,14-dihydro-15-keto-PGF2α , a structurally and functionally related compound, based on available evidence.
Structural Modifications
Compound | Structural Features | Metabolic Impact |
---|---|---|
16,16-dimethyl-PGF2β | Methyl groups at C16 block oxidation and β-oxidation pathways. | Enhanced resistance to enzymatic degradation; prolonged half-life (theoretical). |
13,14-dihydro-15-keto-PGF2α | Hydrogenation of 13,14 double bond; oxidation of 15-hydroxy group to a ketone. | Reduced receptor affinity but increased metabolic stability via inactivation. |
The dimethylation in 16,16-dimethyl-PGF2β targets a different region of the prostaglandin backbone compared to the 13,14-dihydro-15-keto modification. The latter compound’s structural changes are associated with inactivation pathways, as seen in endogenous prostaglandin catabolism .
Pharmacological Effects
- 16,16-dimethyl-PGF2β : Expected to retain potent PGF2β receptor (FP receptor) agonism, promoting smooth muscle contraction (e.g., uterine or bronchial). Methylation may reduce off-target effects by limiting interactions with degradative enzymes.
- 13,14-dihydro-15-keto-PGF2α: Functions as a metabolite of PGF2α with diminished receptor activity. It is implicated in pathological conditions (e.g., preeclampsia) and environmental stress responses, as noted in studies linked to PMIDs 20961606 and 21615801 .
Activité Biologique
16,16-Dimethyl-PGF2beta (also known as 16,16-dimethyl prostaglandin F2beta) is a synthetic analog of prostaglandin F2alpha (PGF2α), which is a naturally occurring compound involved in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Receptor Interaction:
this compound primarily exerts its biological effects by interacting with specific receptors in the body. These include:
- Prostaglandin F2α Receptors (FP): Activation of these receptors leads to various cellular responses, including smooth muscle contraction and modulation of inflammatory processes .
- EP Receptors: It may also interact with prostaglandin E receptors, influencing hematopoietic processes and stem cell differentiation .
Biochemical Pathways:
The compound is known to alter several biochemical pathways:
- Inhibition of Apoptosis: Studies indicate that this compound can protect cells from apoptosis induced by various stressors, including radiation .
- Stimulation of Cell Proliferation: This compound has been shown to enhance the survival and proliferation of intestinal stem cells following radiation exposure, suggesting a protective role in gastrointestinal mucosa .
Radioprotection
Research indicates that this compound significantly enhances the survival of mouse intestinal stem cells exposed to radiation. Key findings include:
- Increased Clonogenic Survival: Mice treated with this compound before irradiation exhibited an increase in the shoulder of the intestinal clonogenic cell survival curve. The D0 value (the dose required to reduce cell survival to 37%) increased from 1.10 Gy in controls to 1.58 Gy in treated groups .
- Hematopoietic Protection: The compound improved hematopoietic colony-forming unit survival, suggesting its potential use in protecting against radiation-induced damage in bone marrow .
Effects on Embryonic Stem Cells
Studies have demonstrated that this compound can enhance hematopoietic colony formation from embryonic stem cells (ESCs). This suggests its role in promoting differentiation and proliferation in stem cell populations, which could have implications for regenerative medicine and transplantation therapies .
Comparative Analysis with Prostaglandin F2alpha
A comparison between this compound and PGF2α highlights distinct biological activities:
Feature | This compound | Prostaglandin F2alpha (PGF2α) |
---|---|---|
Receptor Affinity | Higher affinity for FP receptors | Binds to FP and EP receptors |
Radioprotective Effects | Significant protection against radiation | Limited radioprotective properties |
Stem Cell Activity | Enhances ESC hematopoietic formation | Less effect on stem cell differentiation |
Clinical Applications | Potential use in cancer therapy | Used in obstetrics and gynecology |
Case Studies
Case Study 1: Radioprotection in Mice
In a controlled study involving B6D2F1 mice, administration of this compound prior to exposure to ionizing radiation resulted in a significant increase in survival rates of intestinal stem cells. The study concluded that this compound could be a valuable agent for mitigating radiation damage during cancer treatments .
Case Study 2: Stem Cell Differentiation Enhancement
Another study focused on the effects of this compound on mouse embryonic stem cells showed increased colony formation capabilities when treated with this compound. This finding suggests potential applications in developing therapies for hematological disorders or enhancing tissue regeneration post-injury .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 16,16-dimethyl-PGF2β, and what challenges arise during its purification?
- Methodological Answer: Synthesis typically involves prostaglandin F2α analogs with regioselective methylation at the 16-position. Challenges include controlling stereochemistry and minimizing byproducts. Purification often employs reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Characterization requires NMR (e.g., 1H, 13C, and DEPT-135 for methyl group confirmation) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical methods are most reliable for quantifying 16,16-dimethyl-PGF2β in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. For tissue samples, homogenization followed by solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Validation should include calibration curves (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and matrix effect evaluation .
Q. How do researchers ensure the reproducibility of 16,16-dimethyl-PGF2β’s pharmacological effects across in vitro studies?
- Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat samples with cyclooxygenase inhibitors (e.g., indomethacin) to block endogenous prostaglandin interference. Dose-response curves (0.1–10 μM) and positive controls (e.g., native PGF2α) should be included to validate receptor-mediated activity .
Advanced Research Questions
Q. How can conflicting data on 16,16-dimethyl-PGF2β’s receptor binding affinity be resolved?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). Conduct parallel experiments using both methods in the same lab, with standardized membrane preparations from transfected HEK293 cells expressing FP receptors. Analyze data with Scatchard plots and compare Kd values across studies .
Q. What experimental design optimizes in vivo studies of 16,16-dimethyl-PGF2β’s ocular hypotensive effects?
- Methodological Answer: Use a randomized, double-masked design in normotensive or glaucomatous animal models (e.g., rabbits or primates). Measure intraocular pressure (IOP) via tonometry at baseline and 2, 4, 6, and 8 hours post-administration. Include vehicle controls and dose tiers (0.001–0.1% w/v). Histopathological analysis of ocular tissues post-trial ensures safety .
Q. How do researchers address the lack of ecological toxicity data for 16,16-dimethyl-PGF2β?
- Methodological Answer: Perform OECD guideline tests: (1) Daphnia magna acute immobilization (48-hour EC50), (2) algal growth inhibition (72-hour ErC50), and (3) zebrafish embryo toxicity (96-hour LC50). Compare results with structurally related prostaglandins to infer environmental risks. Note: Current SDS data gaps (e.g., bioaccumulation) require further study .
Q. What computational strategies predict 16,16-dimethyl-PGF2β’s metabolic stability in human models?
- Methodological Answer: Use in silico tools like Molecular Operating Environment (MOE) to simulate cytochrome P450 metabolism. Validate predictions with human liver microsomes (HLMs) and UDP-glucuronosyltransferase (UGT) assays. Quantify metabolites via LC-MS/MS and correlate with in vivo pharmacokinetic data from rodent studies .
Q. Data Analysis and Contradiction Management
Q. How should researchers interpret variability in 16,16-dimethyl-PGF2β’s efficacy across different disease models?
- Methodological Answer: Conduct meta-analysis of published dose-response data using PRISMA guidelines. Stratify results by model (e.g., normotensive vs. hypertensive) and administration route (topical vs. systemic). Use mixed-effects models to account for inter-study heterogeneity and identify covariates (e.g., species, formulation) .
Q. What statistical approaches validate the significance of synergistic effects when combining 16,16-dimethyl-PGF2β with other hypotensive agents?
- Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Calculate CI values from median-effect equations derived from monotherapy and combination dose-response curves. A CI < 1 indicates synergy. Confirm with isobolographic analysis and mechanistic studies (e.g., receptor co-localization assays) .
Q. Literature and Protocol Gaps
Q. Which gaps in the literature warrant prioritized investigation for 16,16-dimethyl-PGF2β?
- Methodological Answer: Focus on:
- Long-term ocular safety profiles beyond 12-month trials.
- Off-target effects on non-FP prostaglandin receptors (e.g., EP3).
- Comparative efficacy against newer analogs (e.g., latanoprostene bunod).
Systematic reviews should highlight these gaps using tools like ROBIS for bias assessment .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-OPVFONCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.